Cas no 2171818-39-4 (2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid)

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclohexylacetyl-azetidine scaffold. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The cyclohexyl and azetidine moieties contribute to conformational rigidity, enhancing structural control in peptide design. Its carboxylic acid terminus allows for further coupling via standard amide bond formation. This reagent is particularly valuable in solid-phase peptide synthesis (SPPS), offering compatibility with Fmoc-based strategies while facilitating the incorporation of constrained, non-natural amino acids to modulate peptide properties.
2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid structure
2171818-39-4 structure
商品名:2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid
CAS番号:2171818-39-4
MF:C28H32N2O5
メガワット:476.564087867737
CID:5814625
PubChem ID:165547474

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid
    • 2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
    • EN300-1518224
    • 2171818-39-4
    • インチ: 1S/C28H32N2O5/c31-25(30-16-19(17-30)14-26(32)33)15-28(12-6-1-7-13-28)29-27(34)35-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,19,24H,1,6-7,12-18H2,(H,29,34)(H,32,33)
    • InChIKey: RCNCYWROKPVDDP-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1(CCCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 476.23112213g/mol
  • どういたいしつりょう: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 766
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1518224-50mg
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
50mg
$2829.0 2023-09-27
Enamine
EN300-1518224-100mg
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
100mg
$2963.0 2023-09-27
Enamine
EN300-1518224-10.0g
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
10g
$14487.0 2023-06-05
Enamine
EN300-1518224-1000mg
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
1000mg
$3368.0 2023-09-27
Enamine
EN300-1518224-2500mg
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
2500mg
$6602.0 2023-09-27
Enamine
EN300-1518224-10000mg
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
10000mg
$14487.0 2023-09-27
Enamine
EN300-1518224-0.05g
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1518224-0.5g
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1518224-5.0g
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
5g
$9769.0 2023-06-05
Enamine
EN300-1518224-0.25g
2-(1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidin-3-yl)acetic acid
2171818-39-4
0.25g
$3099.0 2023-06-05

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid 関連文献

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acidに関する追加情報

2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid: A Comprehensive Overview

The compound 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid, with CAS number 2171818-39-4, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexane ring, and an azetidine moiety. The presence of these functional groups makes it a valuable substrate for various chemical transformations and biological studies.

The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during synthetic processes. Recent studies have highlighted the versatility of Fmoc-containing compounds in drug discovery, particularly in the development of protease inhibitors and anticancer agents. The cyclohexane ring, on the other hand, contributes to the molecule's rigidity and hydrophobicity, which are essential properties for interactions with biological targets.

The azetidine moiety, a four-membered ring containing one nitrogen atom, is another key feature of this compound. Azetidines are known for their ability to form stable hydrogen bonds and their potential as scaffolds in medicinal chemistry. Recent research has demonstrated that azetidine-containing compounds can exhibit potent inhibitory activity against various enzymes, including kinases and proteases.

In terms of synthesis, this compound can be prepared through a multi-step process involving peptide coupling reactions, cyclization, and protecting group manipulations. The use of Fmoc as a protecting group allows for precise control over the reactivity of amino groups during the synthesis. Advanced techniques such as microwave-assisted synthesis and automated peptide synthesis have further streamlined the production of this compound, making it more accessible for research purposes.

From a biological standpoint, this compound has shown promising activity in vitro against several disease-relevant targets. For instance, studies have demonstrated its potential as an inhibitor of certain proteases implicated in neurodegenerative diseases such as Alzheimer's disease. Additionally, its ability to modulate kinase activity suggests its potential utility in anticancer therapies.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with target proteins and have guided further optimization efforts to enhance its potency and selectivity.

In conclusion, the compound 2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid represents a valuable tool in modern drug discovery and organic synthesis. Its unique structure and functional groups make it an ideal candidate for exploring novel therapeutic strategies against various diseases.

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